molecular formula C12H17ClF3N B565124 rac Fenfluramine-d5 Hydrochloride CAS No. 1216927-29-5

rac Fenfluramine-d5 Hydrochloride

Cat. No. B565124
CAS RN: 1216927-29-5
M. Wt: 272.751
InChI Key: ZXKXJHAOUFHNAS-IYSLTCQOSA-N
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Description

Rac Fenfluramine-d5 Hydrochloride is a stable isotope-labelled compound . It is not classified as a hazardous compound . The parent API of this compound is Fenfluramine .


Molecular Structure Analysis

The molecular formula of this compound is C12H12D5ClF3N . The molecular weight is 272.75 g/mol . The IUPAC name is 2,3-dihydro-1H-inden-2-amine .

Scientific Research Applications

Evaluation of Central Serotonergic Function

Rac Fenfluramine-d5 Hydrochloride has been utilized extensively in research to evaluate central serotonergic function in affective and related disorders through the fenfluramine challenge test (FCT). This test, involving the oral administration of fenfluramine hydrochloride, assesses plasma prolactin levels to understand serotonin (5-HT) dynamics. It has been particularly insightful in studying major depression, revealing blunted prolactin responses indicative of reduced central serotonergic function. Additionally, this approach has shed light on impulsive aggression across different personality disorders and the severity of suicide attempts in depressed patients, highlighting the compound's value in psychopharmacological research despite its discontinuation as an appetite suppressant due to cardiac complications (Newman, Shapira, & Lerer, 1998).

Fenfluramine in Developmental Disabilities

Fenfluramine's research applications extend to developmental disabilities, particularly autism and severe retardation, where elevated blood serotonin concentrations have been observed. Although clinical efficacy in enhancing IQ has been debated, fenfluramine may improve social relatedness, reduce stereotypic behavior, and improve attention span in some autistic children. This line of research emphasizes the compound's potential in modulating serotonin levels to manage complex developmental conditions, notwithstanding concerns about neurotoxicity and the necessity for further investigation into its long-term effects (Aman & Kern, 1989).

Neurochemical and Therapeutic Insights

Fenfluramine and its derivatives have offered profound insights into serotonin's neurochemical and therapeutic aspects. Studies highlight its mechanism as a serotonin transporter substrate and a potent 5-HT releaser, contributing to our understanding of serotonin's role in conditions like obesity, psychiatric disorders, and potentially addictive behaviors. The exploration of fenfluramine's effects, including its metabolites on serotonin receptors, provides a basis for developing medications that selectively target serotonergic systems without adverse outcomes like valvular heart disease or primary pulmonary hypertension, promising advances in psychiatric and neurotherapeutic interventions (Rothman & Baumann, 2002).

Fenfluramine in Epilepsy Treatment

A critical area of fenfluramine research involves its application in treating epileptic disorders such as Dravet Syndrome. Recent studies underscore fenfluramine's efficacy and safety as a treatment option, significantly reducing seizure frequency and presenting a promising avenue for managing drug-resistant epilepsies. The exploration of fenfluramine's serotonergic mechanism in anticonvulsive action, while not fully understood, opens new horizons for therapeutic strategies beyond its traditional scope, with potential implications for disease modification (Schoonjans & Ceulemans, 2021).

Safety and Hazards

Rac Fenfluramine-d5 Hydrochloride is not classified as a hazardous compound . For more detailed safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Mechanism of Action

Target of Action

The primary targets of rac Fenfluramine-d5 Hydrochloride, a phenethylamine structurally similar to serotonin, are multiple serotonin receptors including 5-HT 1A, 5-HT 1D, 5-HT 2A, 5-HT 2B, and 5-HT 2C , as well as the σ1 receptor . These receptors play a crucial role in maintaining a balance between excitatory (glutamatergic) and inhibitory (γ-aminobutyric acid [GABA]-ergic) neural networks .

Mode of Action

This compound acts as an agonist of the aforementioned serotonin receptors and as a σ1 receptor antagonist . It increases extracellular serotonin levels, modulates serotonergic and other neurologic receptors, and controls neurotransmission . This dual-action sigma-1 receptor and serotonergic activity is unique among antiseizure medications .

Biochemical Pathways

The compound’s interaction with its targets affects the balance between excitatory and inhibitory neural networks. This balance is maintained by the serotonin and sigma-1 receptor mechanisms . The compound also has ancillary roles in GABA neurotransmission , noradrenergic neurotransmission , and the endocrine system , particularly with progesterone derivatives such as neuroactive steroids .

Pharmacokinetics

Fenfluramine has a steady-state T max of between four and five hours and an absolute bioavailability of approximately 68-74% . These ADME properties impact the bioavailability of the compound, influencing its effectiveness in treating conditions like pharmacoresistant seizures .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of seizure frequency and the amelioration of comorbidities . It is effective in treating pharmacoresistant seizures, such as those involved in Dravet syndrome and Lennox-Gastaut syndrome .

properties

{ "Design of the Synthesis Pathway": "The synthesis of rac Fenfluramine-d5 Hydrochloride can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "p-Chlorobenzotrifluoride-d5", "Ethylamine-d5", "2,3-Dichlorophenylacetonitrile", "Hydrogen gas", "Palladium on carbon", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ { "Step 1": "The starting material p-Chlorobenzotrifluoride-d5 is reacted with ethylamine-d5 in the presence of sodium hydroxide and diethyl ether to form the intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5." }, { "Step 2": "The intermediate N-ethyl-p-chlorobenzotrifluoroacetamide-d5 is then reacted with 2,3-dichlorophenylacetonitrile in the presence of hydrogen gas and palladium on carbon catalyst to form the intermediate racemic Fenfluramine-d5." }, { "Step 3": "The intermediate racemic Fenfluramine-d5 is then treated with hydrochloric acid to form the final product rac Fenfluramine-d5 Hydrochloride." } ] }

CAS RN

1216927-29-5

Molecular Formula

C12H17ClF3N

Molecular Weight

272.751

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2;

InChI Key

ZXKXJHAOUFHNAS-IYSLTCQOSA-N

SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

synonyms

N-(Ethyl-d5)-α-methyl-3-(trifluoromethyl)benzeneethanamine Hydrochloride;  N-(Ethyl-d5)-α-methyl-m-(trifluoromethyl)phenethylamine Hydrochloride;  Acino-d5;  Adipomin-d5;  Obedrex-d5;  Pesos-d5;  Ponderal-d5;  Pondimin-d5;  Rotondin-d5; 

Origin of Product

United States

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